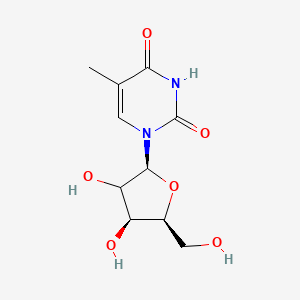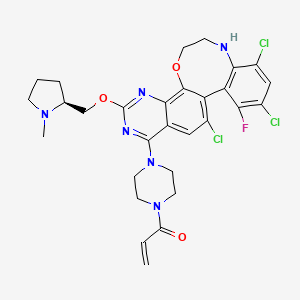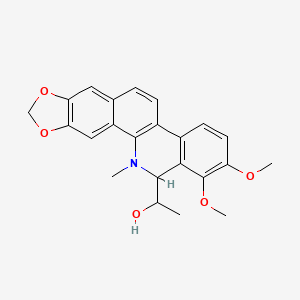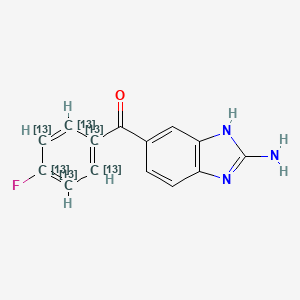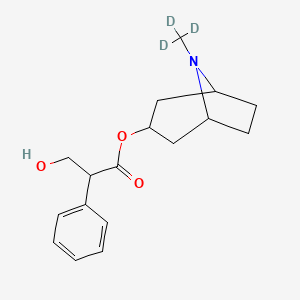
(Rac)-Atropine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Atropine-d3 is a deuterated form of atropine, a tropane alkaloid derived from plants of the Solanaceae family. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers. Deuterium, a stable isotope of hydrogen, replaces some hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Atropine-d3 typically involves the incorporation of deuterium into the atropine molecule. One common method is the catalytic hydrogenation of tropinone in the presence of deuterium gas, followed by esterification with tropic acid. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated chloroform (CDCl3)
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized conditions for higher yield
Purification: Techniques such as recrystallization and chromatography to ensure high purity
Quality control: Rigorous testing to confirm the deuterium incorporation and overall compound integrity
化学反应分析
Types of Reactions
(Rac)-Atropine-d3 can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate (KMnO4)
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: LiAlH4 in anhydrous ether
Substitution: NaOH in aqueous or alcoholic medium
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Conversion to alcohols or amines
Substitution: Formation of substituted tropane derivatives
科学研究应用
(Rac)-Atropine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and isotope effect studies
Biology: Helps in studying metabolic pathways and enzyme kinetics
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution
Industry: Employed in the development of new pharmaceuticals and in quality control processes
作用机制
(Rac)-Atropine-d3 exerts its effects by blocking the action of acetylcholine on muscarinic receptors. This inhibition affects various physiological functions, including:
Molecular Targets: Muscarinic acetylcholine receptors (M1, M2, M3, M4, M5)
Pathways Involved: Inhibition of G-protein coupled receptor signaling, leading to reduced parasympathetic nervous system activity
相似化合物的比较
Similar Compounds
Atropine: Non-deuterated form with similar pharmacological effects
Scopolamine: Another tropane alkaloid with similar receptor affinity but different therapeutic uses
Hyoscyamine: An isomer of atropine with similar but more potent effects
Uniqueness
(Rac)-Atropine-d3 is unique due to the presence of deuterium, which provides advantages in research applications, such as:
Enhanced stability: Deuterium bonds are stronger than hydrogen bonds, leading to increased metabolic stability
Isotope effects: Useful in studying reaction mechanisms and metabolic pathways
属性
分子式 |
C17H23NO3 |
|---|---|
分子量 |
292.39 g/mol |
IUPAC 名称 |
[8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/i1D3 |
InChI 键 |
RKUNBYITZUJHSG-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
规范 SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




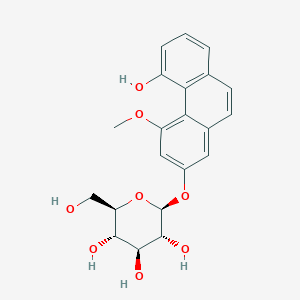
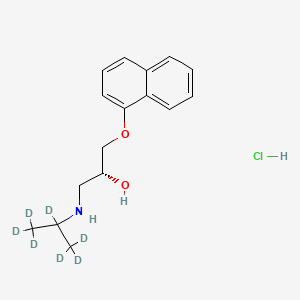
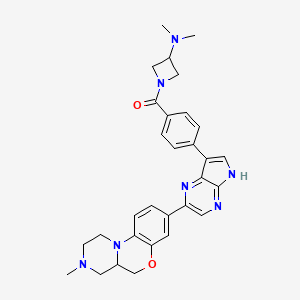

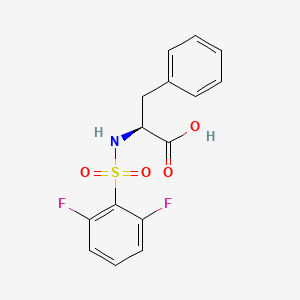
![(Z)-N-[2-[[2-[[(2S)-1-[[(2S)-2-[(2-aminoacetyl)-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-4-methylpentanoyl]-(2-aminobutanoyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B15141939.png)
